N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a tetrahydroisoquinoline core, which is a structural motif commonly found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative. Subsequent acetylation and sulfonamide formation steps are then carried out to introduce the acetyl and fluorobenzenesulfonamide groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production. Continuous flow chemistry techniques may also be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Reduction of the acetyl group to an alcohol.
Substitution: Introduction of various functional groups at the nitrogen atom.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry research.
Biology: It has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It may act as an agonist or antagonist for certain receptors, modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but its sulfonamide group is known to play a crucial role in its biological activity.
Comparison with Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
Uniqueness: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide stands out due to its unique fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-2-5-16(10-14(13)11-20)19-24(22,23)17-6-3-15(18)4-7-17/h2-7,10,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSOFMYHSBQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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